

"off-flavor development from sorbic acid metabolism by lactic acid bacteria"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sorbic acid**

Cat. No.: **B7769103**

[Get Quote](#)

Technical Support Center: Sorbic Acid & Lactic Acid Bacteria Interactions

This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions regarding the off-flavor development resulting from the metabolism of **sorbic acid** by lactic acid bacteria (LAB). This guide is intended for researchers, scientists, and professionals in product development who utilize **sorbic acid** as a preservative in matrices where LAB may be present.

Frequently Asked Questions (FAQs)

Q1: What is the characteristic "geranium" off-flavor detected in our product after using **sorbic acid**?

A1: The "geranium" off-flavor, often described as the smell of crushed geranium leaves, is a well-documented microbial spoilage issue.^[1] It is caused by the formation of a potent volatile compound, 2-ethoxyhexa-3,5-diene.^[2] This compound has an extremely low sensory detection threshold (approximately 0.1 µg/L), meaning even trace amounts can render a product unacceptable.^[3]

Q2: Why does this off-flavor occur? What is the mechanism?

A2: This off-flavor is not a direct result of adding **sorbic acid** but rather a metabolic byproduct created by certain lactic acid bacteria (LAB).^[2] **Sorbic acid** (2,4-hexadienoic acid) is used to

inhibit the growth of yeasts and molds.^[4] However, some sorbate-resistant LAB can reduce the **sorbic acid** to intermediate alcohols, such as sorbyl alcohol (2,4-hexadien-1-ol). In the presence of ethanol (commonly found in products like wine), these intermediates are converted to 2-ethoxyhexa-3,5-diene.

Q3: Which specific species of Lactic Acid Bacteria (LAB) are responsible for metabolizing **sorbic acid**?

A3: Not all LAB can metabolize **sorbic acid**. The ability is strain-dependent. Research has identified several species capable of depleting or metabolizing sorbate, including strains of *Lactobacillus parafarraginis*, *Lactobacillus pentosus*, and *Lactobacillus paracollinoides*. In the context of winemaking, where this issue is prevalent, spoilage is often attributed to various LAB, including *Oenococcus oeni* and various *Lactobacillus* and *Pediococcus* species that can survive in the product environment.

Q4: Under what conditions is the formation of 2-ethoxyhexa-3,5-diene most likely to occur?

A4: The development of geranium taint is favored by several conditions:

- Presence of specific LAB: The product must contain viable, sorbate-metabolizing lactic acid bacteria.
- Presence of **Sorbic Acid**: **Sorbic acid** or its salt, potassium sorbate, must have been added as a preservative.
- Presence of Ethanol: Ethanol is a necessary reactant for the formation of the final off-flavor compound.
- Low Sulfur Dioxide (SO₂): **Sorbic acid** is not effective against bacteria, so if SO₂ levels are too low to inhibit LAB growth, the bacteria can proliferate and metabolize the sorbate.
- High pH: The antimicrobial effectiveness of **sorbic acid** is greater at lower pH. At higher pH levels, more **sorbic acid** is needed for yeast inhibition, and conditions may be more favorable for bacterial growth.

Troubleshooting Guides

Problem: A "geranium," "chemical," or "unpleasant herbal" note has appeared in my product after stabilization with potassium sorbate.

Step	Action	Detailed Explanation
1	Sensory Confirmation	<p>Perform a sensory evaluation with a trained panel to confirm and describe the off-flavor.</p> <p>Compare the suspect product to a control or retain sample that did not have sorbate added. The distinct "crushed geranium leaf" aroma is a strong indicator.</p>
2	Microbial Analysis	<p>Plate the product on selective media (e.g., MRS agar) to isolate and enumerate any viable lactic acid bacteria.</p> <p>Identify the isolates to the species level (e.g., via 16S rRNA sequencing) to confirm the presence of known sorbate-metabolizing species.</p>
3	Chemical Analysis	<p>Use Gas Chromatography-Mass Spectrometry (GC-MS) to definitively identify and quantify 2-ethoxyhexa-3,5-diene in the product. This is the gold standard for confirming the chemical cause of the taint. (See Protocol 2 below).</p>
4	Review Production Process	<p>Examine the production records. Was a malolactic fermentation (MLF) conducted or did a spontaneous one occur? What were the LAB counts prior to the addition of potassium sorbate? Were SO₂</p>

5

Remediation

levels adequate to inhibit bacterial growth?

Unfortunately, geranium taint is considered an irreversible fault. The off-flavor is stable and does not dissipate over time. Blending the affected product is not recommended as the low detection threshold of the taint means it can spoil a much larger volume. The product must be discarded.

Problem: How can I prevent geranium taint in future production?

Prevention Strategy	Detailed Explanation
1. Control Lactic Acid Bacteria	The most effective strategy is to ensure that LAB populations are minimal before adding sorbic acid. For wines, this means not using sorbate if the wine has undergone malolactic fermentation. For other products, ensure microbiological stability through pasteurization or sterile filtration before adding sorbate.
2. Use in Conjunction with SO ₂	Sorbic acid inhibits yeast, while sulfur dioxide (SO ₂) inhibits bacteria. They should be used together in products where both are a risk. Sorbate alone will not control LAB.
3. Sterile Filtration	For beverages like wine, sterile filtering at bottling is a highly effective method to remove all yeast and bacteria, eliminating the need for sorbic acid for microbial stability.
4. Good Sanitation	Maintain strict sanitation practices throughout the production process to prevent the introduction and growth of spoilage microorganisms.
5. Consider Alternatives	Depending on the product, other preservatives or processing methods (e.g., pasteurization, velcorin treatment) may be more suitable if LAB are a known risk.

Quantitative Data Summary

The effectiveness of **sorbic acid** is highly dependent on the pH of the medium, as its undissociated form is the primary antimicrobial agent.

Table 1: Minimum Inhibitory Concentration (MIC) of Undissociated **Sorbic Acid** Against Yeasts and Bacteria at Various pH Levels.

Organism Type	pH	MIC of Sorbic Acid (ppm)	MIC of Undissociated Sorbic Acid (mM)	Reference
Yeast Cocktail ¹	4.5	~666	5.94	
Yeast Cocktail ¹	4.0	~431	3.85	
Yeast Cocktail ¹	3.5	~357	3.19	
E. carotovora	6.0	50	-	
E. carotovora	5.5	25	-	
C. jejuni	6.0	100	-	
C. jejuni	5.5	50	-	

¹Yeast cocktail included *Saccharomyces cerevisiae*, *Pichia anomala*, *Issatchenka occidentalis*, and *Candida diddensiae*. Note: Lower pH increases the proportion of undissociated **sorbic acid**, enhancing its inhibitory effect, especially against yeast. Bacteria, however, are generally not inhibited by the levels of **sorbic acid** used in food and beverage production.

Experimental Protocols

Protocol 1: Screening for Sorbate-Metabolizing Lactic Acid Bacteria

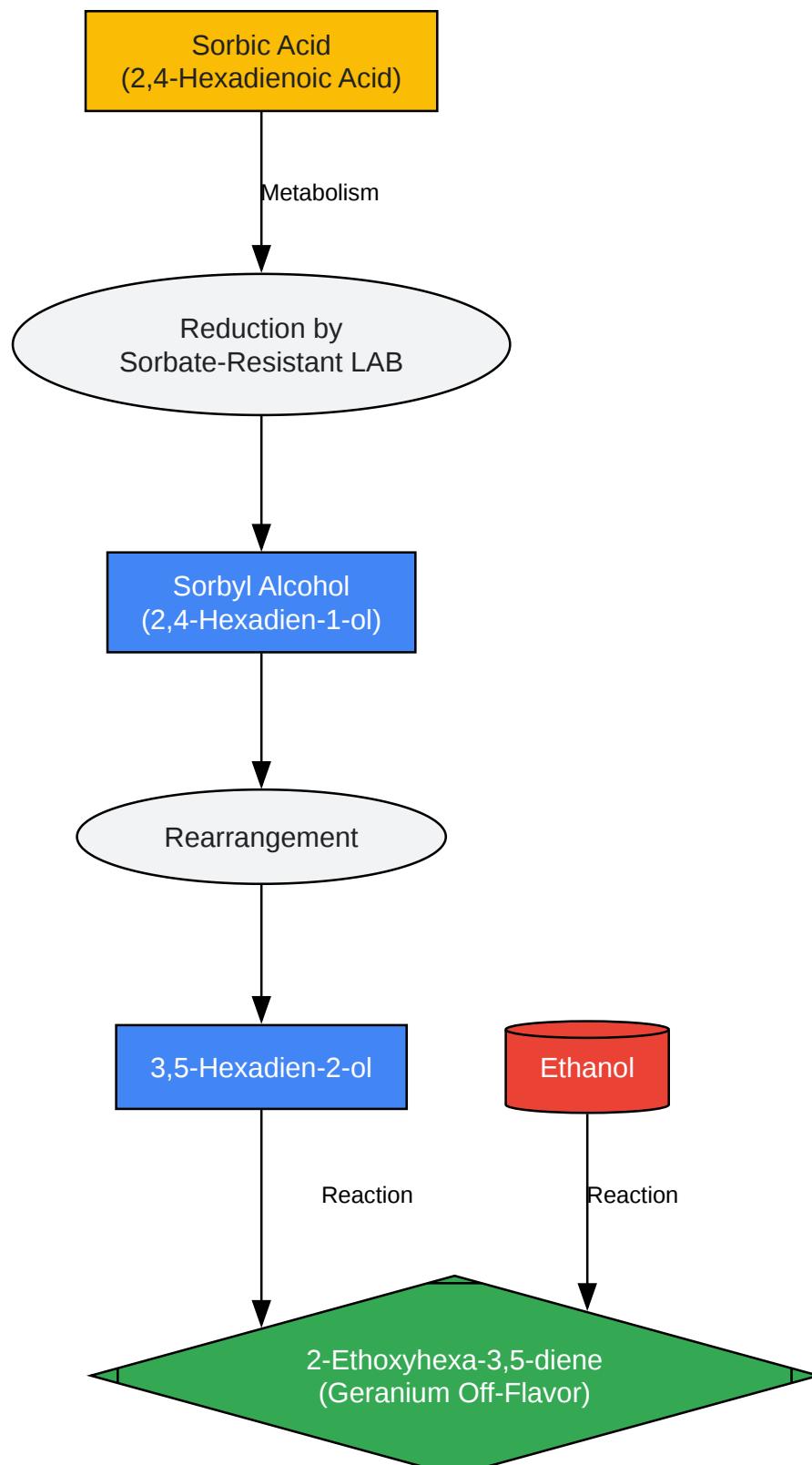
Objective: To determine if a LAB isolate can metabolize potassium sorbate.

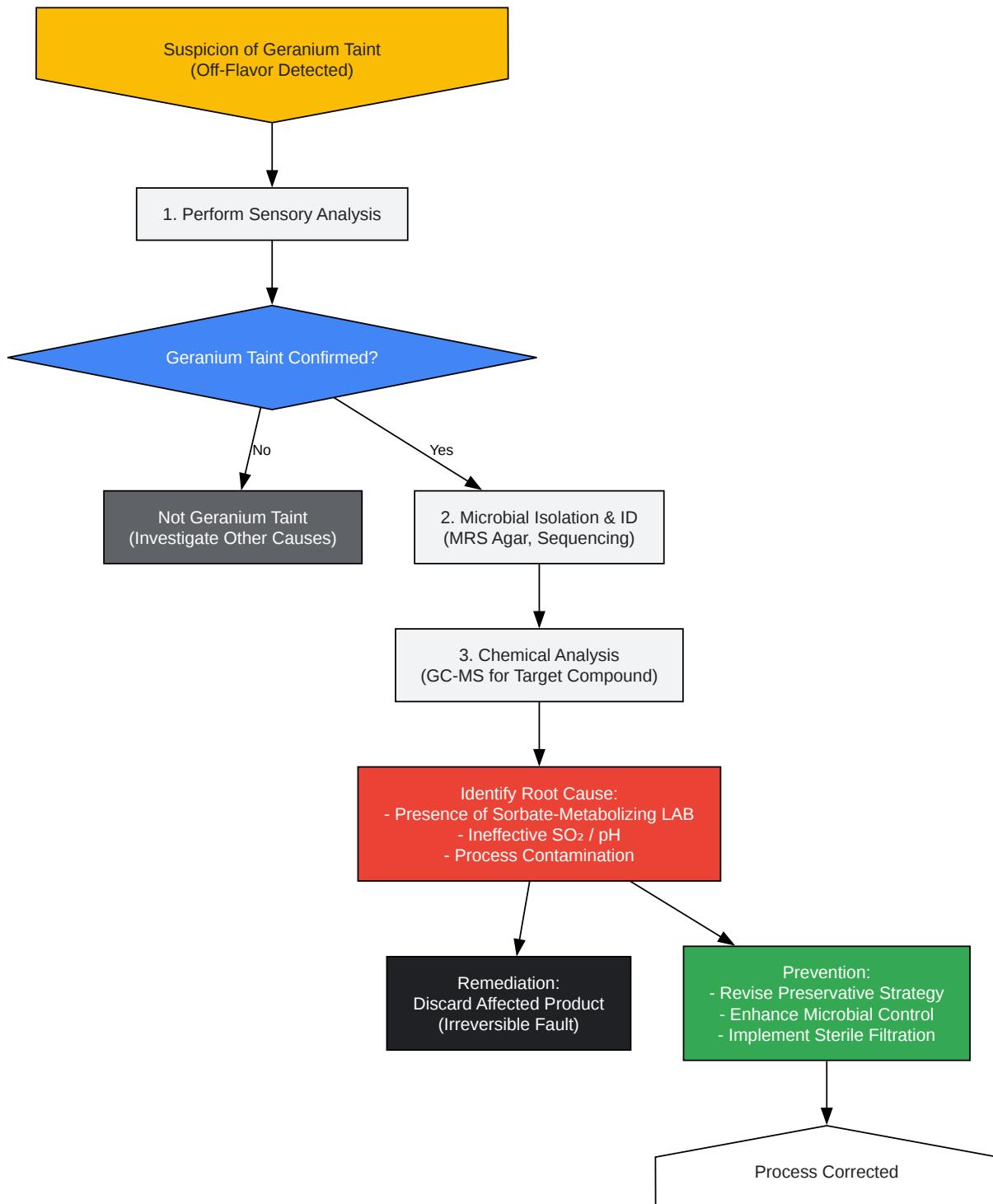
Methodology:

- Prepare Media: Create a modified MRS broth medium containing 0.5% glucose as a limiting carbon source. Add potassium sorbate to a final concentration of 200-400 mg/L. Include a pH indicator (e.g., bromocresol purple). Prepare a control medium without potassium sorbate.
- Inoculation: Inoculate the test and control media with a fresh culture of the LAB isolate to be tested.

- Incubation: Incubate the cultures under appropriate anaerobic or microaerophilic conditions at the optimal temperature for the isolate (e.g., 30°C).
- Observation: Monitor the cultures daily for signs of growth (turbidity) and acid production (color change of the pH indicator).
- Analysis: After a set incubation period (e.g., 7-14 days), assess sorbate depletion. Extract the supernatant and analyze for the remaining **sorbic acid** concentration using HPLC. A significant decrease in **sorbic acid** in the test medium compared to an uninoculated control indicates metabolism by the LAB.

Protocol 2: Quantification of 2-ethoxyhexa-3,5-diene by Headspace SPME-GC-MS


Objective: To confirm and quantify the compound responsible for geranium taint.


Methodology:

- Sample Preparation: Place 5-10 mL of the liquid sample into a 20 mL headspace vial. Add a known amount of internal standard (e.g., 2-isobutyl-3-methoxypyrazine, IBMP). Add sodium chloride to saturate the solution, which increases the volatility of the target analyte. Seal the vial immediately.
- Headspace Extraction (SPME): Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for 15-30 minutes. Expose a Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
- GC-MS Analysis:
 - Injection: Immediately desorb the SPME fiber in the heated injection port of the GC (e.g., at 250°C).
 - Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

- Oven Program: Start at a low temperature (e.g., 40°C, hold for 2 min), then ramp up to a high temperature (e.g., 280°C at 10°C/min).
- Mass Spectrometry: Operate the MS in Selective Ion Monitoring (SIM) mode for highest sensitivity, targeting the characteristic ions of 2-ethoxyhexa-3,5-diene. Use SCAN mode for initial identification.
- Quantification: Create a calibration curve using standards of 2-ethoxyhexa-3,5-diene. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Midwest Grape and Wine Industry Institute - Geranium Taint-Wine Fault Series [extension.iastate.edu]
- 2. awri.com.au [awri.com.au]
- 3. Unpleasant Smell of Geraniums - Techniques in Home Winemaking [techniquesinhomewinemaking.com]
- 4. extension.iastate.edu [extension.iastate.edu]
- To cite this document: BenchChem. ["off-flavor development from sorbic acid metabolism by lactic acid bacteria"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769103#off-flavor-development-from-sorbic-acid-metabolism-by-lactic-acid-bacteria]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com